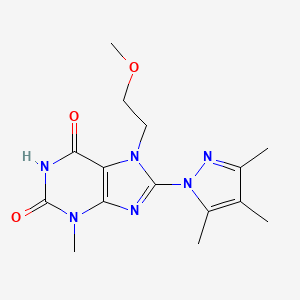

![molecular formula C12H17ClN2O3S B4629271 N'-[(4-氯苯基)磺酰基]己酰肼](/img/structure/B4629271.png)

N'-[(4-氯苯基)磺酰基]己酰肼

描述

Synthesis Analysis

The synthesis of compounds related to N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide typically involves multiple steps, starting from basic chemical precursors. For example, starting from 4-chlorobenzoic acid, derivatives have been synthesized through processes including esterification, hydrazination, salt formation, and cyclization, leading to the creation of various sulfonyl chloride intermediates and subsequent nucleophilic attack by amines (Chen et al., 2010). This multi-step synthetic route confirms the complexity and versatility of synthesizing sulfonyl-containing compounds.

Molecular Structure Analysis

Molecular structure analysis of related sulfonyl compounds reveals significant insights into their chemical behavior. Studies employing NMR, IR, and elemental analysis have confirmed the structures of synthesized compounds, highlighting the importance of these techniques in understanding the molecular framework and electron distribution within the molecules. The electron delocalization observed in certain sulfonamide compounds, for example, leads to a shortening of the S−N bond, indicating a strong influence of molecular structure on chemical reactivity and stability (Haas et al., 1996).

Chemical Reactions and Properties

Sulfonyl compounds, including those similar to N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide, participate in a wide range of chemical reactions, showcasing their versatile chemical properties. For instance, they have been utilized in the synthesis of complex molecules through oxidation of nucleophiles, cycloaddition reactions, epoxidation of alkenes, and amination reactions. These reactions are pivotal in the synthesis of architecturally complex molecules, demonstrating the functional utility of sulfonyl compounds in organic synthesis (Davis, 2018).

Physical Properties Analysis

The physical properties of sulfonyl compounds are closely tied to their molecular structure. For example, the crystal and molecular structure analysis of methyl-(4-chlorophenyl)sulfone revealed that the closest molecules are oriented to each other by their chlorine atoms, forming endless ribbons of paired associates. This structural arrangement impacts the compound's solubility, melting point, and other physical properties, which are crucial for its applications in various fields (Adamovich et al., 2017).

Chemical Properties Analysis

The chemical properties of N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide-like compounds are influenced by their sulfonyl and hydrazide groups. These groups contribute to the compound's reactivity towards nucleophiles, electrophiles, and radicals, enabling a diverse range of chemical transformations. Sulfonyl hydrazides, for instance, have emerged as powerful sulfonyl sources in organic synthesis, facilitating the formation of carbon-sulfur, sulfur-nitrogen, and other types of bonds. This versatility underscores the utility of sulfonyl compounds in the synthesis of sulfones, sulfonamides, and other sulfonated products (Yang & Tian, 2017).

科学研究应用

合成和化学性质

- 合成和抗病毒活性: 陈等人 (2010) 的一项研究描述了从 4-氯苯甲酸开始合成的衍生物,生成具有抗烟草花叶病毒活性的化合物,展示了此类结构的化学多功能性 分子。

- 电键断裂: Wetzel 和 Jones (2020) 探索了磺酰胺的电驱动 N(sp²)–C(sp²/³) 键断裂,强调了磺酰胺脱保护和药物代谢研究的绿色可持续方法 ACS 可持续化学与工程。

生物活性

- 抗菌和镇痛活性: Barbuceanu 等人 (2013) 合成了从 4-(4-氯苯基磺酰基)苯甲酸酰肼衍生的 1,2,4-三唑、1,3,4-噻二唑和酰硫代氨基甲酰肼,并对其进行了评估,显示出抗菌和镇痛活性,表明其潜在的药用应用 杂原子化学。

环境相互作用

- 环境污染物的降解: 卓等人 (2018) 研究了漆酶酶对氯酚、硝基酚和磺酰胺类抗生素等环境污染物的降解,表明其具有环境清洁的潜力 危险材料杂志。

- 氧化转化: 高等人 (2014) 研究了氯、臭氧和高锰酸盐对磺胺甲恶唑(一种磺酰胺)的氧化降解,提供了此类化合物在水处理过程中的归宿见解 危险材料杂志。

分子相互作用和结构分析

- 磺酰脲受体蛋白结合: Proks 等人 (2002) 讨论了磺酰脲刺激胰岛素分泌,重点关注与 ATP 敏感钾通道的相互作用,尽管与 N'-[(4-氯苯基)磺酰基]己酰肼没有直接关系,但它提供了磺酰胺相互作用的背景 糖尿病。

属性

IUPAC Name |

N'-(4-chlorophenyl)sulfonylhexanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3S/c1-2-3-4-5-12(16)14-15-19(17,18)11-8-6-10(13)7-9-11/h6-9,15H,2-5H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYJAFGEMMSTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(4-chlorophenyl)sulfonyl]hexanehydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)

![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)

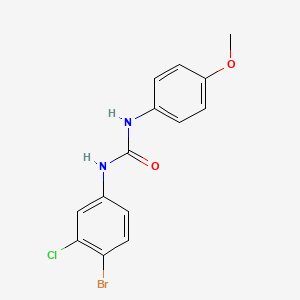

![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)

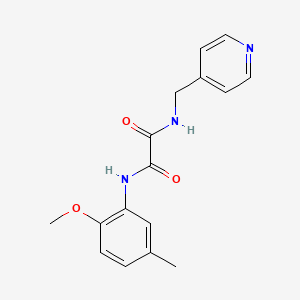

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

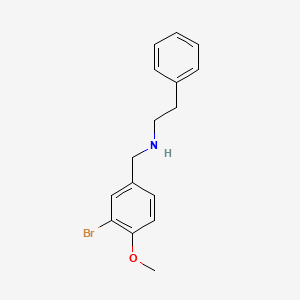

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)